3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile
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Overview
Description
3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a pyridine ring, a piperidine ring, and a benzonitrile group
Mechanism of Action
Target of Action
The primary target of the compound 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile is the RET (c-RET) receptor . This receptor plays a crucial role in various cellular processes, including cell growth and differentiation .
Mode of Action
3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile acts as a potent and selective inhibitor of the RET receptor . It binds to the receptor and inhibits its activity, thereby preventing the downstream signaling pathways that are activated by this receptor .
Biochemical Pathways
The inhibition of the RET receptor by 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile affects several biochemical pathways. These include pathways involved in cell growth and differentiation . The inhibition of these pathways can lead to a decrease in cell proliferation and an increase in cell death .
Pharmacokinetics
It is known that the compound has good solubility in dmso , suggesting that it may have good bioavailability
Result of Action
The result of the action of 3-[4-[[Methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile is a decrease in cell proliferation and an increase in cell death . This is due to the inhibition of the RET receptor and the subsequent inhibition of the downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Pyridine Ring: The pyridine ring with a trifluoromethyl group can be synthesized through a series of reactions, including halogenation and nucleophilic substitution.
Formation of the Piperidine Ring: The piperidine ring is often synthesized through cyclization reactions involving amines and aldehydes or ketones.
Coupling Reactions: The final step involves coupling the pyridine and piperidine rings with the benzonitrile group using reagents such as coupling agents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to improve yield and reduce costs. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the trifluoromethyl group or the benzonitrile group, using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)pyridine: Shares the trifluoromethyl-pyridine structure but lacks the piperidine and benzonitrile groups.
Piperidine-1-carbonylbenzonitrile: Contains the piperidine and benzonitrile groups but lacks the trifluoromethyl-pyridine structure.
Uniqueness
The uniqueness of 3-[4-({Methyl[4-(trifluoromethyl)pyridin-2-yl]amino}methyl)piperidine-1-carbonyl]benzonitrile lies in its combination of functional groups, which confer specific chemical and biological properties. The trifluoromethyl group enhances its stability and lipophilicity, while the piperidine and benzonitrile groups contribute to its reactivity and potential therapeutic effects.
Properties
IUPAC Name |
3-[4-[[methyl-[4-(trifluoromethyl)pyridin-2-yl]amino]methyl]piperidine-1-carbonyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4O/c1-27(19-12-18(5-8-26-19)21(22,23)24)14-15-6-9-28(10-7-15)20(29)17-4-2-3-16(11-17)13-25/h2-5,8,11-12,15H,6-7,9-10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACAKVVLYYTZAQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N)C3=NC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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